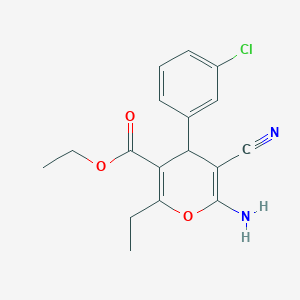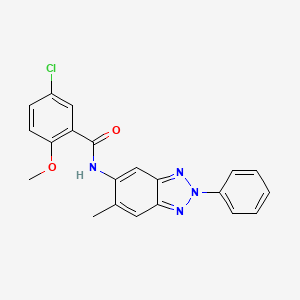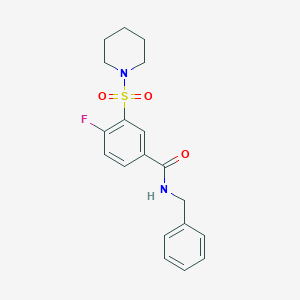
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-di-4-morpholinyl-3,5-dinitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
DNQX acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory signal. This leads to a decrease in synaptic transmission and a reduction in neuronal activity.
Biochemical and physiological effects:
DNQX has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of glutamate receptors in synaptic plasticity, long-term potentiation, and learning and memory. It has also been shown to have neuroprotective effects in various models of neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of using DNQX in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of neuronal activity and synaptic transmission. However, one limitation is that DNQX is not specific to the AMPA subtype and can also block kainate receptors at higher concentrations.
未来方向
There are several future directions for research involving DNQX. One area of interest is the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Another area is the development of more specific and potent antagonists for the different subtypes of glutamate receptors. Additionally, the use of DNQX in combination with other drugs or therapies may provide new insights into the treatment of neurological and psychiatric disorders.
合成方法
DNQX can be synthesized using a multi-step process starting from 2,4-dimethoxynitrobenzene. The synthesis involves several reactions including nitration, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
科学研究应用
DNQX has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of functions including learning and memory, synaptic plasticity, and neurodegeneration.
属性
IUPAC Name |
4-[(2,4-dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O7/c30-20-15-27(18-4-2-1-3-17(18)24-20)14-16-13-19(28(31)32)22(26-7-11-36-12-8-26)23(29(33)34)21(16)25-5-9-35-10-6-25/h1-4,13H,5-12,14-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPYZUFDMZAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C=C2CN3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCOCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimorpholin-4-yl-3,5-dinitrophenyl)methyl]-1,3-dihydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)

![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)



![5-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5208823.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)
